2-Naphthyl butyrate

Catalog No.
S576903
CAS No.
5856-33-7
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl butyrate

CAS Number

5856-33-7

Product Name

2-Naphthyl butyrate

IUPAC Name

naphthalen-2-yl butanoate

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3

InChI Key

KCWQXDQUKLJUEU-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCC(=O)OC1=CC2=CC=CC=C2C=C1

Limited research availability:

Potential research areas:

Despite the lack of specific research applications, the chemical properties of 2-Naphthyl butyrate offer potential for further exploration in various scientific fields:

  • Biochemistry: Its solubility in both water and organic solvents could be advantageous for studying interactions between hydrophobic and hydrophilic molecules in biological systems.
  • Material Science: The aromatic ring structure might be interesting for researchers studying the development of novel materials with specific properties.
  • Organic Chemistry: The ester functional group could be a target for chemical modifications, leading to the synthesis of new compounds with potential applications in various fields.

2-Naphthyl butyrate is an organic compound with the molecular formula C14H14O2C_{14}H_{14}O_2 and a molecular weight of approximately 214.26 g/mol. It is classified as an ester, specifically the butyrate ester of 2-naphthol. This compound is known for its solubility in both water and organic solvents, making it versatile for various applications in chemical and biological contexts. Its structure features a naphthalene ring substituted with a butyric acid moiety, which contributes to its unique chemical properties and reactivity .

Typical for esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, 2-naphthyl butyrate can be hydrolyzed to yield 2-naphthol and butyric acid. This reaction is significant in biological systems where esterase enzymes facilitate the breakdown of esters.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of different esters.
  • Esterification: 2-Naphthyl butyrate can also be synthesized through the reaction of 2-naphthol with butyric acid in the presence of a catalyst .

2-Naphthyl butyrate exhibits notable biological activities, particularly as a substrate for various esterases in biological systems. It has been used as a marker for identifying esterase activity in monocytes and lymphocytes. The compound's hydrolysis products can influence cellular processes, including apoptosis and differentiation in certain cell types. Additionally, its role as a fatty acid derivative suggests potential implications in metabolic pathways .

The synthesis of 2-naphthyl butyrate can be achieved through several methods:

  • Esterification Reaction:
    • Reacting 2-naphthol with butyric acid in the presence of a dehydrating agent (like sulfuric acid) facilitates the formation of 2-naphthyl butyrate.
    • The general reaction can be represented as:
      2 Naphthol+Butyric AcidH2SO42 Naphthyl Butyrate+H2O\text{2 Naphthol}+\text{Butyric Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{2 Naphthyl Butyrate}+\text{H}_2\text{O}
  • Transesterification:
    • This method involves reacting an existing naphthalene ester with butanol or another alcohol under acidic or basic conditions to yield 2-naphthyl butyrate.
  • SN2 Reaction:
    • An alternative synthetic route involves an SN2 reaction where sodium hydroxide is used to deprotonate 2-naphthol, followed by nucleophilic attack on a suitable butyl halide .

The applications of 2-naphthyl butyrate span various fields:

  • Biochemical Research: Used as a substrate in enzyme assays to study esterase activity.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other chemical compounds.

Research has highlighted the interactions of 2-naphthyl butyrate with various biological systems:

  • Esterase Activity: It has been shown that different types of esterases exhibit varying levels of activity towards this compound, which aids in differentiating between cell types based on their enzymatic profiles .
  • Cellular Effects: Studies indicate that hydrolysis products from 2-naphthyl butyrate may influence cellular signaling pathways, potentially affecting immune responses and cellular differentiation processes .

Several compounds share structural similarities with 2-naphthyl butyrate, including:

Compound NameStructure TypeUnique Features
Alpha-Naphthyl ButyrateEsterMore sensitive substrate for certain esterases than 2-naphthyl butyrate .
Butyric AcidFatty AcidSimple structure without aromatic ring; primarily involved in metabolic processes.
Methyl 4-(2-Naphthyl)butyrateEsterContains a methyl group instead of a n-butyl group; alters solubility and reactivity.

The uniqueness of 2-naphthyl butyrate lies in its specific structural attributes that confer distinct reactivity patterns and biological activities compared to these similar compounds. Its aromatic character combined with fatty acid properties allows it to participate in diverse biochemical interactions that are not observed with simpler fatty acids or other naphthalene derivatives .

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (97.44%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5856-33-7

Wikipedia

2-naphthyl butyrate

Dates

Modify: 2023-08-15

Explore Compound Types